molecular formula C17H28O4 B3348109 Gingerdiol CAS No. 154905-69-8

Gingerdiol

Cat. No.: B3348109
CAS No.: 154905-69-8
M. Wt: 296.4 g/mol
InChI Key: QYXKQNMJTHPKBP-LSDHHAIUSA-N
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Description

Gingerdiol is a phenolic compound derived from ginger (Zingiber officinale). It is a metabolite of gingerol, which is one of the primary bioactive components in ginger. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is a significant compound in the study of natural products and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gingerdiol can be synthesized through the reduction of gingerol. The process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves the extraction of gingerol from ginger rhizomes followed by its reduction. The extraction process can be optimized using techniques like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) to obtain high yields of gingerol. The subsequent reduction step is scaled up using industrial reactors and optimized reaction conditions to ensure efficient conversion to this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: As mentioned, this compound is typically formed through the reduction of gingerol.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as gingerone.

    Reduction: this compound itself.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Gingerdiol has been extensively studied for its potential therapeutic applications:

    Chemistry: Used as a model compound in the study of phenolic compounds and their reactivity.

    Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in the treatment of various cancers, including breast, prostate, and colorectal cancers.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

Gingerdiol exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

    Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Gingerdiol is unique compared to other similar compounds like gingerol, shogaol, and paradol:

    Gingerol: The precursor to this compound, known for its pungent taste and bioactive properties.

    Shogaol: Formed from the dehydration of gingerol, more pungent and has stronger anti-inflammatory effects.

    Paradol: Another derivative of gingerol, known for its antioxidant and anticancer activities.

This compound stands out due to its balanced profile of anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKQNMJTHPKBP-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154905-69-8
Record name Gingerdiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154905698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GINGERDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9F8U79BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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